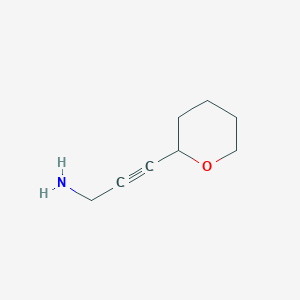

3-(Oxan-2-yl)prop-2-yn-1-amine

Description

3-(Oxan-2-yl)prop-2-yn-1-amine (IUPAC name: 3-(tetrahydropyran-2-yl)prop-2-yn-1-amine) is a propargylamine derivative featuring a tetrahydropyran (oxane) ring attached to the alkyne moiety. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol and a purity of ≥95% . The compound’s structure combines a reactive terminal alkyne with a polar oxane ring, making it a versatile intermediate in organic synthesis and drug discovery. Key applications include its use as a building block in pharmaceuticals, agrochemicals, and materials science, where its electronic and steric properties enable tailored reactivity .

Properties

IUPAC Name |

3-(oxan-2-yl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCMPTYOUYGWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)prop-2-yn-1-amine typically involves the reaction of propargylamine with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-2-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxan-2-yl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed:

Oxidation: Oxan-2-yl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted oxan-2-yl prop-2-yn-1-amine derivatives.

Scientific Research Applications

3-(Oxan-2-yl)prop-2-yn-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₃NO | Oxane (tetrahydropyran) | 139.20 | Polar ether ring enhances solubility; terminal alkyne for click chemistry. |

| 3-(4-Chlorophenyl)prop-2-yn-1-amine | C₉H₈ClN | 4-Chlorophenyl | 165.62 | Aryl halide enables cross-coupling; hydrophobic. |

| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride | C₇H₈ClNS | Thiophene + HCl salt | 173.66 | Heteroaromatic thiophene enhances π-stacking; HCl salt improves stability. |

| N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine | C₁₆H₁₄FN | 3-Fluorophenyl + benzyl | 239.29 | Fluorine increases lipophilicity; benzyl group aids in target binding. |

| 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | C₁₀H₉ClF₃N | 4-CF₃-phenyl + HCl salt | 235.63 | CF₃ group boosts metabolic stability; HCl salt enhances crystallinity. |

Research Findings and Implications

Solubility vs. Bioactivity Trade-off : The oxane ring in this compound offers superior solubility compared to aryl-substituted analogues but may reduce membrane permeability. This balance is critical in drug design .

Synthetic Flexibility : Aryl-substituted propargylamines are more reactive in cross-coupling, enabling rapid diversification for medicinal chemistry libraries .

Stability : Hydrochloride salts of propargylamines (e.g., 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl) show enhanced shelf-life, advantageous for industrial applications .

Biological Activity

3-(Oxan-2-yl)prop-2-yn-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of propargylamine with tetrahydro-2H-pyran. The reaction is conducted in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). This method allows for the formation of the desired product under controlled conditions, optimizing yield and minimizing by-products.

Enzyme Inhibition

Research indicates that this compound exhibits potential enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit lysosomal phospholipase A2, which is significant in drug-induced phospholipidosis . The inhibition of this enzyme can lead to various therapeutic applications, particularly in conditions where phospholipid metabolism is disrupted.

Receptor Binding

The compound has also been evaluated for its receptor binding capabilities. Preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and cellular signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its activity against various bacterial strains highlights its potential utility in treating infections.

The biological activity of this compound is believed to stem from its structural features, particularly the oxan and propargyl groups. These moieties may facilitate interactions with biological targets, influencing enzyme activity and receptor binding. The specific pathways affected by this compound are still under investigation but are crucial for understanding its therapeutic potential.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Propargylamine | Contains a propargyl group | Known for neuroprotective effects |

| Tetrahydro-2H-pyran derivatives | Shares oxan structure | Varied biological activities |

| 3-(Oxan-2-yloxy)propanoic acid | Related structure with differing properties | Potential anti-inflammatory effects |

The unique combination of both propargyl and oxan groups in 3-(Oxan-2-yl)prop-2-yne-amines grants it distinct chemical and biological properties compared to these related compounds.

Case Studies and Research Findings

Several studies have contributed to the understanding of 3-(Oxan-2-yl)prop-2-yne-amines' biological activities:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits lysosomal phospholipase A2, suggesting its potential role in managing diseases associated with phospholipid metabolism disorders .

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed significant antimicrobial activity, indicating its possible application in developing new antibiotics.

- Receptor Interaction Studies : Investigations into receptor binding have shown promising results, although further studies are needed to clarify the specific receptors involved and their implications for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.